n-Methyl-1-(1-(pyridin-2-yl)ethyl)piperidin-4-amine
Description
n-Methyl-1-(1-(pyridin-2-yl)ethyl)piperidin-4-amine is a piperidine derivative featuring an N-methyl group at the piperidine nitrogen and a 1-(pyridin-2-yl)ethyl substituent. The pyridin-2-yl moiety is attached via an ethyl linker to the piperidine core. This structural motif is common in medicinal chemistry, as piperidine and pyridine rings are frequently employed in drug design due to their pharmacophoric versatility.
Properties
Molecular Formula |
C13H21N3 |
|---|---|
Molecular Weight |
219.33 g/mol |
IUPAC Name |
N-methyl-1-(1-pyridin-2-ylethyl)piperidin-4-amine |
InChI |
InChI=1S/C13H21N3/c1-11(13-5-3-4-8-15-13)16-9-6-12(14-2)7-10-16/h3-5,8,11-12,14H,6-7,9-10H2,1-2H3 |
InChI Key |
VNPQVLANRVGRCY-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC=CC=N1)N2CCC(CC2)NC |
Origin of Product |
United States |
Preparation Methods
Preparation Methods Analysis
General Synthetic Strategies for Piperidine Derivatives
Recent literature highlights several approaches for synthesizing substituted piperidines, including:
Reductive amination and transfer hydrogenation: Conversion of piperidine-4-carboxylic acid derivatives to N-methylated piperidines using transfer hydrogenation with formaldehyde and palladium catalysts under mild heating conditions (90–95 °C).
Intramolecular cyclization and reductive cyclization: One-pot azide reductive cyclization and diastereoselective reductive cyclization of amino acetals have been employed to construct stereochemically defined piperidines.
Cross-coupling reactions: Palladium-catalyzed cross-coupling, such as Buchwald-Hartwig amination, has been used to introduce aryl or heteroaryl substituents onto piperidine rings.
Hydrosilylation and dearomative reduction of pyridines: Hydrosilylation of pyridine rings to form piperidine derivatives via 1,4- or 1,2-addition pathways, depending on substitution patterns, allows for functionalization of the pyridine moiety.
Specific Preparation Routes for N-Methyl-1-(1-(pyridin-2-yl)ethyl)piperidin-4-amine
While direct literature on this exact compound is limited, related synthetic precedents and key steps can be inferred from available sources:
Transfer Hydrogenation for N-Methylpiperidine Formation
Starting from piperidine-4-carboxylic acid (isonipecotic acid), transfer hydrogenation using formaldehyde, palladium on charcoal catalyst, and acidic aqueous medium at 90–95 °C yields 1-methylpiperidine-4-carboxylic acid.
Subsequent conversion to the hydrochloride salt facilitates further functionalization.
Selective N-Methylation
Methylation of the piperidine nitrogen can be achieved via reductive amination with formaldehyde or methyl iodide under controlled conditions to avoid overalkylation.
Transfer hydrogenation conditions provide a mild and selective method for N-methylation.
Amino Group Introduction at Piperidine 4-Position
The amino group at the 4-position can be introduced by starting from 4-aminopiperidine or via reductive amination of 4-piperidone derivatives.
Reductive cyclization of amino acetals or nitro-Mannich reactions followed by reduction are reported methods to install amino functionalities at defined positions.
Summary Table of Key Steps and Conditions
Research Findings and Discussion
The use of transfer hydrogenation is advantageous for selective N-methylation of piperidine rings without requiring gaseous hydrogen, which simplifies laboratory handling and improves safety.
Palladium-catalyzed cross-coupling reactions provide a robust method for attaching heteroaryl groups such as pyridin-2-yl to the piperidine nitrogen or side chains, with microwave irradiation enhancing reaction rates and yields.
The reductive cyclization approach enables stereoselective introduction of amino groups at the 4-position, critical for the biological activity of many piperidine derivatives.
Combining these methodologies allows for a modular synthesis of N-methyl-1-(1-(pyridin-2-yl)ethyl)piperidin-4-amine, starting from commercially available piperidine derivatives and pyridine precursors.
Chemical Reactions Analysis
Types of Reactions
n-Methyl-1-(1-(pyridin-2-yl)ethyl)piperidin-4-amine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the pyridine ring, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding N-oxides.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted pyridine derivatives.
Scientific Research Applications
Chemistry
In chemistry, n-Methyl-1-(1-(pyridin-2-yl)ethyl)piperidin-4-amine is used as a building block for the synthesis of more complex molecules. It serves as an intermediate in the preparation of various heterocyclic compounds .
Biology
In biological research, this compound is studied for its potential as a ligand in receptor binding studies. Its structure allows it to interact with various biological targets, making it useful in the development of new pharmaceuticals .
Medicine
In medicinal chemistry, this compound is explored for its potential therapeutic properties. It is investigated for its role in modulating neurotransmitter systems and its potential as a treatment for neurological disorders .
Industry
In the industrial sector, this compound is used in the synthesis of advanced materials, including polymers and catalysts. Its unique structure imparts desirable properties to the materials, such as enhanced stability and reactivity .
Mechanism of Action
The mechanism of action of n-Methyl-1-(1-(pyridin-2-yl)ethyl)piperidin-4-amine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound can bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction cascades and neurotransmitter release .
Comparison with Similar Compounds
Structural Variations and Molecular Properties
Key structural differences among analogs include:
- Heterocyclic substituent : Pyridine (target compound) vs. pyrimidine, pyrazine, quinazoline, or benzimidazole.
- Substituent position : Pyridin-2-yl (target) vs. pyridin-4-yl or pyrimidin-4-yl.
- Linker type : Ethyl (saturated) vs. ethylidene (imine) or direct attachment.
Table 1: Structural and Molecular Comparison
Physicochemical Properties
- Solubility and Basicity : Pyridine’s basicity (pKa ~5) contrasts with pyrimidine’s lower basicity (pKa ~1.3), affecting solubility and membrane permeability. Ethyl linkers may enhance flexibility compared to rigid imine bonds .
- Crystallography : Analogs like 4-chloro-N-(1-(pyridin-2-yl)ethyl)aniline () exhibit defined crystal structures, aiding in structure-activity relationship (SAR) studies .
Biological Activity
n-Methyl-1-(1-(pyridin-2-yl)ethyl)piperidin-4-amine, also known as N-Methyl-1-[1-(pyridin-2-yl)ethyl]piperidin-4-amine hydrochloride, is a piperidine derivative that has garnered attention in pharmacological research due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships, and relevant case studies.
Chemical Structure and Properties
The compound has the molecular formula C₁₃H₂₂ClN₃ and features a piperidine ring with a pyridine moiety and a methyl group attached to the nitrogen atom. This structural configuration is significant for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C₁₃H₂₂ClN₃ |
| Molecular Weight | 255.79 g/mol |
| Solubility | High (hydrochloride form) |
The biological activity of this compound is primarily attributed to its interactions with various neurotransmitter systems. It is believed to modulate the activity of dopamine and serotonin receptors, which are crucial in psychiatric disorders. The compound may act as an agonist or antagonist at these receptors, influencing multiple biochemical pathways involved in mood regulation and anxiety response .
Pharmacological Effects
Research indicates that this compound exhibits significant pharmacological effects, including:
- Antipsychotic Properties : Similar compounds have shown efficacy in treating schizophrenia and other psychotic disorders by modulating dopaminergic pathways .
- Anxiolytic Effects : Potential applications in anxiety disorders have been suggested due to its interaction with serotonin receptors .
Structure–Activity Relationship (SAR)
The biological activity of this compound can be influenced by modifications to its chemical structure. For instance, variations in the substituents on the piperidine ring can lead to changes in receptor selectivity and potency.
| Compound | Molecular Formula | Biological Activity |
|---|---|---|
| N-Methyl-piperidin-4-amine | C₈H₁₈N₂ | Stimulant effects |
| 4-Pyridinyl-piperidin | C₉H₁₄N₂ | Pain management |
| 1-(Pyridin-3-yl)-piperidine | C₉H₁₄N₂ | Anti-inflammatory effects |
Case Studies
Several studies have focused on the biological effects of related piperidine derivatives:
- Anticancer Activity : Research on pyridine derivatives has shown promising results against various cancer cell lines, including MDA-MB-231 and HeLa cells. For example, modifications that enhance hydrophobic interactions have been linked to improved antiproliferative activity .
- CNS Activity : A study demonstrated that compounds similar to this compound could inhibit enzymes such as acetylcholinesterase (AChE), which is relevant for Alzheimer's disease treatment .
- In vitro Studies : In vitro assays have indicated that this compound can effectively modulate neurotransmitter levels, providing insights into its potential therapeutic applications in neuropsychiatric disorders .
Q & A
Q. Basic
| Feature | Impact | Evidence |
|---|---|---|
| Piperidine N-methyl group | Enhances lipophilicity (logP ↑) and blood-brain barrier penetration | |
| Pyridin-2-yl substitution | Facilitates π-π stacking with aromatic residues in receptor binding sites | |
| Ethyl linker | Balances rigidity and conformational flexibility for target engagement |
How can binding affinities of this compound and its analogs be systematically compared?
Q. Advanced
-
Competitive binding assays : Use fluorescence polarization or SPR to measure Ki values against reference ligands .
-
SAR table : Compare analogs (e.g., pyridin-3-yl vs. pyridin-4-yl derivatives) to identify critical substituents :
Analog Key Modification Affinity Shift 1-(Pyridin-3-ylmethyl)piperidin-4-amine Pyridine position change D₂ receptor IC₅₀ ↑ N-Trifluoromethyl analog Increased electronegativity nAChR binding ↓
What storage conditions are recommended to maintain compound stability?
Q. Basic
- Temperature : Store at –20°C in airtight containers to prevent degradation .
- Humidity : Use desiccants (silica gel) to avoid hydrolysis of the piperidine ring .
- Light : Protect from UV exposure (amber glass vials) to preserve pyridinyl integrity .
What challenges exist in optimizing the pharmacokinetic profile, and how are they addressed?
Q. Advanced
- Low solubility : Introduce polar groups (e.g., hydroxyl) via prodrug strategies or co-solvents (e.g., PEG 400) .
- Rapid metabolism : Conduct CYP450 inhibition assays (e.g., CYP3A4) to identify metabolic hotspots .
- Toxicity : Use zebrafish models for preliminary hepatotoxicity screening before rodent studies .
Notes
- Structural analogs and methodologies are inferred from related piperidine derivatives in the evidence.
- Advanced questions emphasize experimental design and data interpretation, while basic questions focus on foundational techniques.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
